molecular formula C6H5ClN2O2 B1469573 Methyl 5-chloropyrimidine-2-carboxylate CAS No. 894797-00-3

Methyl 5-chloropyrimidine-2-carboxylate

Cat. No. B1469573
M. Wt: 172.57 g/mol
InChI Key: RGKJCTJQIOYUBM-UHFFFAOYSA-N
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Description

“Methyl 5-chloropyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

While specific synthesis methods for “Methyl 5-chloropyrimidine-2-carboxylate” were not found, pyrimidines, a class of compounds to which it belongs, have been synthesized through various methods . For instance, one method involves the suppression of the cyclooxygenase (COX) enzymes .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloropyrimidine-2-carboxylate” is represented by the InChI code 1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .

Scientific Research Applications

Inhibitors of Gene Expression

Research has focused on modifying the pyrimidine portion of certain inhibitors to enhance their effectiveness against transcription factors NF-kappaB and AP-1, which are crucial in the regulation of gene expression. These modifications aim to improve oral bioavailability and biological activity by altering substituents on the pyrimidine ring, indicating the versatility of pyrimidine derivatives in medicinal chemistry (Palanki et al., 2000).

Synthesis of Thienopyrimidine Derivatives

The synthesis of novel thieno[3,2-d]pyrimidine derivatives using a facile method highlights the application of pyrimidine intermediates in creating compounds with potential therapeutic uses. These derivatives exhibit medicinal and biological activities, demonstrating the broad applicability of methyl 5-chloropyrimidine-2-carboxylate in drug discovery (Song, 2007).

DNA Modification Studies

Research into Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA uses pyrimidine derivatives to understand active DNA demethylation processes in mammals. This work underscores the importance of pyrimidine-based compounds in epigenetic studies and the regulation of gene expression (Liu et al., 2013).

Antimicrobial and Antiviral Activity

The development of pyrimidine derivatives for antimicrobial and antiviral applications indicates the role of methyl 5-chloropyrimidine-2-carboxylate in creating bioactive molecules. These compounds are tested for their efficacy against various pathogens, contributing to the search for new therapeutic agents (Shastri et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Studies on NNMT inhibitors for treating diabetes involve pyrimidine-5-carboxamide compounds, highlighting the role of pyrimidine derivatives in developing treatments for metabolic disorders. These inhibitors target specific enzymes to modulate disease pathways, showcasing the therapeutic potential of pyrimidine-based chemistry (Sabnis, 2021).

properties

IUPAC Name

methyl 5-chloropyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKJCTJQIOYUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloropyrimidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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